2-amino-N-cyclopentylthiazole-5-sulfonamide
Overview
Description
2-Amino-N-cyclopentylthiazole-5-sulfonamide is an organic compound with the molecular formula C11H16N2O2S2. This compound belongs to the thiazole class, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against bcr-abl and hdac1 . Bcr-Abl is a protein that is often overexpressed in certain types of leukemia, and HDAC1 is an enzyme that plays a crucial role in regulating gene expression.
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of bcr-abl and hdac1 . This inhibition could potentially lead to a decrease in the proliferation of cancer cells.
Biochemical Pathways
The inhibition of bcr-abl and hdac1 can affect multiple cellular pathways, including those involved in cell proliferation and gene expression .
Result of Action
The inhibition of bcr-abl and hdac1 could potentially lead to a decrease in the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-cyclopentylthiazole-5-sulfonamide typically involves the cyclization of thioamides with appropriate reagents under specific conditions. One common method is the reaction of cyclopentylamine with thiazole-5-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-cyclopentylthiazole-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-N-cyclopentylthiazole-5-sulfonamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Aminothiazole
2-Amino-5-phenylthiazole
2-Amino-5-methylthiazole
2-Amino-5-bromothiazole
Properties
IUPAC Name |
2-amino-N-cyclopentyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c9-8-10-5-7(14-8)15(12,13)11-6-3-1-2-4-6/h5-6,11H,1-4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGCSGMAGLOVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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